Journal Name:Current Topics in Medicinal Chemistry
Journal ISSN:1568-0266
IF:3.57
Journal Website:http://benthamscience.com/journal/index.php?journalID=ctmc
Year of Origin:2001
Publisher:Bentham Science Publishers B.V.
Number of Articles Per Year:199
Publishing Cycle:Semimonthly
OA or Not:Not
Engineering Dense Stacking Faults in Silver Nanoparticles for Boosting the Oxygen Reduction Reaction
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-27 , DOI:
10.1021/acsenergylett.3c01173
Defect engineering is an efficacious strategy for optimizing the activity of catalysts, while traditional chemical synthesis has limited ability to generate a large number of defects due to the mild and equilibrium conditions. In this work, we show that a physical process, laser ablation in liquid, can prepare Ag nanoparticles with controllable defects due to its extremely nonequilibrium conditions. Particularly, the liquid nitrogen medium helps form abundant stacking faults which reduce the coordination number greatly and introduce high lattice tensile strain; these two factors jointly enhance the oxygen binding energy of Ag nanoparticles and significantly improve the ORR activity to an extent comparable to commercial Pt/C. When the Ag catalyst is applied in Zn-air batteries, the power density could reach 262.85 mW cm–2, much better than those of Pt/C and other reported Ag-based catalysts.
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-26 , DOI:
10.1021/acsenergylett.3c01030
Spinel oxides, representing an emerging class of highly active catalysts for oxygen evolution (OER), suffer from weak covalency of metal d and oxygen p orbitals from their typical crystal structure, which generally proceeds the OER with an adsorbate evolution mechanism (AEM) pathway. For activating the lattice oxygen in spinel oxides to bypass the scaling relationship limitation of AEM, we herein grow the sulfate salts on the octahedral sites of spinel NiFe2O4 to introduce the Ni4+ cations and Ni vacancies in octahedral sites, which exhibit remarkable OER performance with an overpotential of 293 mV at 500 mA cm–2. Experiments and theoretical calculations reveal that the formation Ni4+ cations and Ni vacancies jointly enhance the metal–oxygen hybridization and strengthen the metal–oxygen bond covalency in both NiFe2O4 and NiFeOOH phases, activating the lattice oxygen and successfully triggering the lattice oxygen mechanism (LOM) pathway on spinel oxides.
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-14 , DOI:
10.1021/acsenergylett.3c00824
Electrocatalytic urea synthesis is a promising alternative to the energy-intensive conventional industrial process. However, it lacks highly active and selective catalyst systems. Herein, we report a Cu/ZnO stacked tandem gas-diffusion electrode (GDE) for selective urea synthesis from electrocatalytic CO2 and nitrate reduction reactions. The ZnO catalyst layer (CL) segment at the inlet provides a high CO concentration to the downstream Cu CL segment, promoting the conversion of NO3– to *NH2. The CO-mediated NH2 formation accelerates the C–N coupling rate for urea synthesis. As a result, the stacked GDE with an optimal ZnO/Cu CL area ratio achieves a high Faradaic efficiency of 37.4% and a high yield of 3.2 μmol h–1 cm–2 for urea at −0.3 V vs RHE under ambient conditions. This work expands the application of tandem electrodes and realizes the cascade C–N coupling reaction.
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-14 , DOI:
10.1021/acsenergylett.3c00418
The development of Cu-based catalysts for electrochemical CO2 reduction reaction (CO2RR) with stronger CO-binding elements had been unsuccessful in improving multicarbon production from the CO2RR due to CO-poisoning. Here, we discover that trace doping levels of Co atoms in Cu, termed CoCu single-atom alloy (SAA), achieve up to twice the formation rate of CO as compared to bare Cu and further demonstrate a high jC2H4 of 282 mA cm–2 at −1.01 VRHE in a neutral electrolyte. From DFT calculations, Cu sites neighboring CO-poisoned Co atomic sites accelerate CO2-to-CO conversion and enhance the coverage of *CO intermediates required for the formation of multicarbon products. Furthermore, CoCu SAA also exhibits active sites that favor the deoxygenation of *HOCCH, which increases the selectivity toward ethylene over ethanol. Ultimately, CoCu SAA can simultaneously boost the formation of *CO intermediates and modulate the selectivity toward ethylene, resulting in one of the highest ethylene yields of 15.6%.
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-12 , DOI:
10.1021/acsenergylett.3c00815
With the advent of high-brilliance synchrotron sources, the issue of beam damage on the samples deserves proper attention. It is especially true for operando studies in batteries, since the intense photon fluxes are commonly used to probe ever finer effects. Here we report on the causes and consequences of synchrotron X-ray beam damage in batteries, based on the case study of operando X-ray diffraction. We show that beam damage is caused by the mingled actions of dose and dose rate. The aftereffects can lie in a broad range, from mild modifications of the crystalline structure to artificial phase transitions, and can thus impede or bias the understanding of the mechanisms at play. We estimate the doses at which the different effects appear in two materials, suggesting that it could be expanded to other materials with the same technology. We also provide recommendations for the design of operando synchrotron experiments.
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-14 , DOI:
10.1021/acsenergylett.3c01227
ACS Energy Letters publishes papers primarily in a Letter format─brief reports (2,500–3,000 words and 3–5 figure panels) of original research. The Letter format is designed to highlight research findings that have particular urgency and impact; the findings will influence how researchers think about, work on, and interpret research topics and should be reported rapidly in peer-reviewed form. Letters should present one or two clear ideas or findings. Papers in Letter format distinguish themselves from full papers in both content and length. Full papers (e.g., Articles), which are not published in ACS Energy Letters, are comprehensive studies of broad variable spaces with nuanced and detailed descriptions to explain trends, ideas, and findings. Letters reporting research findings associated with energy production, conversion, and utilization can contain a range of content. Letters may present new materials or processes along with reports of performance, while detailed mechanistic insights into their function are not yet known. Alternatively, Letters can report mechanistic studies that provide new insights into the operation of known materials or processes. Letters can also highlight systematic issues with experimental or theoretical results being reported in the literature. Authors should decide first if their results will be most effectively reported in a Letter or a full paper before submitting to ACS Energy Letters. One way to make this decision is to consider what figures need to be presented in the main text of the paper to describe the primary research findings. A proper choice of a few figures representing key data makes the findings of Letters stand out. While ACS Energy Letters recommends 3–5 figures in a Letter, this does not mean that authors should load multiple subpanels in a single figure with no detailed explanation. (1,2) Consider, for example, that each figure in the main text of a publication should be accompanied by a reasonable length description in writing. If we assume that on average ∼50 words (the combined length of the preceding two sentences) are dedicated to describing each visual element, then the reasonable number of visual elements to report in a Letter can be estimated─or at least, this assumption can be used to identify when a paper may not be well suited for publication in Letter format. Figure 1. Flowchart depicting the decision process for submitting your paper as a Letter to ACS Energy Letters or as a full paper to another journal. If four figure panels are included in the main text, each with eight subfigures (many ACS Energy Letters submissions with similar structures fail to gain favorable recommendations from reviewers and editors for publication as a Letter), this would result in 1,600 words just to describe the figures. Then consider the required introduction, methodology descriptions, connective statements, comments on content in the Supporting Information, contextualization of the findings, and conclusion needed to present the results, and this would result in a paper much longer than 3,000 words. For papers that include many individual figures, either the number of figures included in the main text should be decreased to match a Letter format (although the initial inclusion of the figures in the main text suggests that they are essential to describe the primary message of the paper), or the description of the data should be expanded, resulting in the publication taking a full paper format. Authors can make a decision about whether their findings are well suited for publication in ACS Energy Letters by considering the number of figures needed to highlight the primary findings, and whether these figures have the space to be reasonably presented in a Letter. Choosing relevant figure panels to highlight the main findings in a Letter can be challenging. New materials are often characterized with many complementary spectroscopy or microscopy tools. Similarly, theoretical analysis may be performed using a variety of approaches or a broad range of materials to develop important insights. The key required figures to highlight the one or two clear findings in a Letter should be carefully chosen. All other secondary data can be included in the Supporting Information without diluting the main findings. Authors submitting reports of original research findings to ACS Energy Letters are encouraged to consider the primary findings and whether these findings can be effectively presented using selected figure panels and effective associated presentation and discussion (Figure 1). If you are submitting a manuscript that was previously rejected by a different journal, please remember to revise the manuscript to match the length and scope of the Letter format of ACS Energy Letters. (3) Many findings will be better appreciated by the research community if written in a careful and effective manner in the Letter format. This article references 3 other publications. This article has not yet been cited by other publications. Figure 1. Flowchart depicting the decision process for submitting your paper as a Letter to ACS Energy Letters or as a full paper to another journal. This article references 3 other publications.
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-06-21 , DOI:
10.1021/acsenergylett.3c00694
Two-dimensional (2D) tin (Sn2+)-based perovskites have achieved remarkable advancements in (opto)electronic devices. However, fabricating high-quality and reproducible Sn halide perovskite thin films remains challenging due to uncontrollably fast crystallization. To overcome this issue, dimethyl sulfoxide has been incorporated as an indispensable strategy to form Lewis acid–base adducts but also has been proven to induce an irreversible Sn2+ oxidization effect. As the crystalline films grow directly from solution, a better understanding of precursor colloidal chemistry and the film formation process is critical. In this study, we report a universal solution aging approach to fabricate high-quality and reliable 2D Ruddlesden–Popper and Dion–Jacobson Sn2+ perovskite films and devices. The proper solution aging stabilizes the precursor colloids by eliminating aggregated complex and unreacted precursor clusters in the fresh precursor, leading to homogeneous nucleation/crystallization and film growth. The precursor aging reduced film defect density by nearly 2 orders of magnitude and improved charge transport mobility by over 5 times. This study can inspire the community to understand the deposition mechanism for high-quality Sn2+ perovskite thin films and promote the development of high-performance and reproducible Sn2+ perovskite based (opto)electronic devices.
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-06-30 , DOI:
10.1021/acsenergylett.3c00973
Electrosynthesis of ethanol from carbon dioxide (CO2) is a promising route to generate a sustainable fuel and a convenient feedstock for chemical manufacturing. While significant progress has been achieved in boosting the selectivity of CO2 to ethanol, the subsequent ethanol separation remains a bottleneck, which prevents leveraging the laboratory results into large-scale systems. Here we report vacuum membrane distillation as a method that efficiently concentrates dilute ethanol streams produced by CO2 electrolysis (CO2R), yielding up to ∼40 wt% ethanol in pure water. In our design considerations, we include previously underappreciated thermodynamic properties of the catholyte (salting-out effect) and propose strategies allowing a more precise estimation of energy inputs to the separation processes. Our work provides the basis for the detailed design of complex systems which integrate flow reactors and liquid separations and supports scaling of the systems previously considered not optimized for industrial use.
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-06-26 , DOI:
10.1021/acsenergylett.3c00787
We present a recyclable perovskite–graphene heterostructure that demonstrates ultrahigh X-ray detection sensitivities over 108 μC/Gyair·cm2 for medical imaging applications. The high mobility of the graphene pixel is preserved to over 1200 cm2/V·s after perovskite deposition and enables large conversion efficiency for ultrahigh sensitivity. Increasing the operational bias of the graphene channel increased the X-ray detection signal-to-noise ratio from 30 to over 200. The perovskite can be washed off by an organic solvent at room temperature without damaging the graphene. Redepositing the perovskite layer retains the detectors’ high gain, making our heterostructure X-ray detector a recyclable device. The perovskite–graphene device exhibits robust operation given 10,000 gate sweeps and multicycle X-ray irradiations. Here we have demonstrated a high-performance, low-cost, plug-and-play solution with a recyclable design that could significantly reduce the manufacturing and maintenance costs associated with X-ray cameras in medical imaging.
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-06-23 , DOI:
10.1021/acsenergylett.3c00919
Perovskite/perovskite/silicon (PVSK/PVSK/Si) triple-junction (3J) tandem solar cells may exhibit higher efficiencies than their PVSK/Si double-junction (2J) counterparts; however, their best efficiency is still significantly lower due to the chemical degradation of the PVSK middle cell by solvents and the poor performance of the PVSK top cell. This paper reports the use of a highly volatile solvent mixture to prevent solvent penetration across the recombination layer between two PVSK subcells and to demonstrate efficient PVSK/PVSK tandems even without atomic layer deposition protection layers. The photovoltaic performance of the PVSK top cell, with a bandgap energy of 1.96 eV, can be improved from 6.4% to 13.9% by adding urea, mainly due to the enhanced crystallinity and light-absorbing capability. With the aid of the new volatile solvent and the urea additive, the final monolithic PVSK/PVSK/Si 3J tandems exhibited a record-high conversion efficiency of 22.23%.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学3区 | CHEMISTRY, MEDICINAL 药物化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.50 | 97 | Science Citation Index Expanded | Not |
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